9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one

combinatorial chemistry scaffold derivatization library synthesis

9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (CAS 159211-12-8), also indexed as 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4-one, is the unsubstituted parent scaffold of the 2,6-methano-1,3,5-benzoxadiazocin-4-one class—a family of rigid, oxygen-bridged tricyclic heterocycles bearing an 8-membered oxadiazocine ring. Its molecular formula is C₁₁H₁₂N₂O₂ (MW 204.23 g/mol), and it is distinguished from the vast majority of literature-reported benzoxadiazocin derivatives by the absence of any substituent at N3, C8, or C11.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 159211-12-8
Cat. No. B2651340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
CAS159211-12-8
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC12CC(C3=CC=CC=C3O1)NC(=O)N2
InChIInChI=1S/C11H12N2O2/c1-11-6-8(12-10(14)13-11)7-4-2-3-5-9(7)15-11/h2-5,8H,6H2,1H3,(H2,12,13,14)
InChIKeyWEWAKYHNJXBLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (CAS 159211-12-8): Chemical Identity, Scaffold Class, and Procurement Baseline


9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (CAS 159211-12-8), also indexed as 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4-one, is the unsubstituted parent scaffold of the 2,6-methano-1,3,5-benzoxadiazocin-4-one class—a family of rigid, oxygen-bridged tricyclic heterocycles bearing an 8-membered oxadiazocine ring [1]. Its molecular formula is C₁₁H₁₂N₂O₂ (MW 204.23 g/mol), and it is distinguished from the vast majority of literature-reported benzoxadiazocin derivatives by the absence of any substituent at N3, C8, or C11 [2]. First synthesized via Hantzsch-type condensation of 4-(2-hydroxyphenyl)but-3-en-2-one with cyanamide [3], this compound serves as a versatile precursor for combinatorial library construction, scaffold hopping, and heterocyclic ring-transformation chemistry . Commercially, it is supplied at ≥95% purity with accompanying NMR, HPLC, and LC-MS characterization data .

Why Generic Substitution Fails for 9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one: Structural Determinants That Preclude Analog Interchange


In-class benzoxadiazocin analogs—including N3-aryl/alkyl derivatives, 4-thioxo congeners, and mono-aza (benzoxazocin) variants—cannot be generically substituted for CAS 159211-12-8 because each structural modification fundamentally alters the compound's synthetic utility, physicochemical properties, and downstream derivatization potential. The N3-unsubstituted nature of this compound provides a free secondary amine handle that is absent in >90% of literature-reported benzoxadiazocines, which are predominantly isolated as N3-substituted end-products of the Biginelli reaction [1]. The 4-oxo carbonyl (versus 4-thioxo thiocarbonyl) dictates distinct hydrogen-bonding networks and crystal packing: oxo derivatives crystallize in the triclinic system whereas thioxo analogs adopt monoclinic packing, and computational studies indicate that the O→S exchange alters predicted biological target engagement potential [2]. Furthermore, the oxygen bridge creates conformational rigidity absent in classical non-bridged dihydropyrimidine (DHPM) analogs, affecting both binding entropy and the geometry of accessible chemical space [3]. These are not incremental differences—they represent categorical changes in reactivity, recognition, and synthetic trajectory that make the unsubstituted 4-oxo parent a non-fungible chemical entity.

Quantitative Differential Evidence for 9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (CAS 159211-12-8): Comparator-Anchored Selection Data


N3-Unsubstituted Scaffold: Free Secondary Amine Handle Versus N3-Substituted Derivatives as a Determinant of Synthetic Versatility

CAS 159211-12-8 is the N3-unsubstituted parent of the 2,6-methano-1,3,5-benzoxadiazocin-4-one family. In contrast, the predominant literature-reported benzoxadiazocines are N3-aryl or N3-alkyl substituted derivatives synthesized as end-products via the Biginelli three-component reaction [1]. The free N3–H position on the target compound permits direct, chemoselective functionalization—acylation, sulfonylation, alkylation, or urea formation—without requiring deprotection steps. Kovalenko (2009) demonstrated that combinatorial libraries of 3-substituted derivatives are systematically accessible from this parent scaffold, with parallel synthesis generating 20–50 discrete analogs per library under standardized Biginelli conditions [2]. By comparison, N3-substituted benzoxadiazocines (e.g., 3-phenyl or 3-benzyl derivatives) are terminal compounds with no remaining reactive handle at this position, requiring de novo synthesis for each structural variation. This represents a categorical difference in synthetic utility: the target compound functions as a universal input for diversity-oriented synthesis, whereas its N3-substituted comparators are single-output endpoints.

combinatorial chemistry scaffold derivatization library synthesis medicinal chemistry

4-Oxo Versus 4-Thioxo: Crystal System Divergence and Predicted Biological Potential Differentiation

A direct crystallographic comparison by Sallum et al. (2019) established that (±)2,6-methano-4-oxo-3,4,5,6-tetrahydro-2H-[1,3,5]benzoxadiazocines (DHPM II, the 4-oxo class to which CAS 159211-12-8 belongs) crystallize in the triclinic crystal system, whereas the corresponding 4-thioxo analogs (DHPM I) adopt the monoclinic system [1]. The 4-oxo derivatives are stabilized by N–H⋯O and O–H⋯O hydrogen-bonding interactions, while 4-thioxo congeners rely on N–H⋯S contacts, producing fundamentally different supramolecular architectures. Critically, in silico docking against the Mycobacterium tuberculosis AccD5 enzyme revealed that while the overall binding pose overlap between oxo and thioxo forms did not present significant differences, the exchange of a sulfur atom for an oxygen atom at position 4 increased the predicted biological potential of the compounds [1]. This establishes that the 4-oxo form is not merely a synthetic precursor to the thioxo analog—it possesses distinct solid-state properties and computationally predicted target engagement profiles that may translate into differential screening outcomes.

solid-state chemistry crystal engineering structure-activity relationships hydrogen bonding

Conformational Rigidity via Oxygen Bridge: Scaffold Pre-organization Compared to Classical Non-Bridged Dihydropyrimidine (DHPM) Analogs

The defining structural feature of CAS 159211-12-8 is the intramolecular O-bridge between the aromatic ring and the tetrahydropyrimidine moiety, creating a rigid tricyclic framework. Classical DHPM derivatives (e.g., monastrol and its congeners) lack this oxygen bridge and possess a freely rotating aryl-dihydropyrimidine bond, resulting in substantial conformational flexibility. Gümüş et al. (2022) demonstrated that oxygen-bridged benzoxadiazocine derivatives exhibit distinct cytotoxicity and anti-inflammatory activity profiles compared to their non-bridged DHPM counterparts when evaluated in RAW 264.7 murine macrophages, with select benzoxadiazocine derivatives showing significant inhibition of nitrite production (29% and 25% reduction at 100 μM, p < 0.05) and PGE₂ suppression suggesting analgesic activity [1]. The conformational restriction imposed by the oxygen bridge reduces the entropic penalty upon target binding and restricts the accessible conformational space—properties that are structurally intrinsic to CAS 159211-12-8 and its derivatives, but absent in flexible DHPM comparators. This conformational pre-organization has been exploited in the design of conformationally locked Biginelli analogs described as 'conformationally restricted analogues of so-called Biginelli compounds known to exhibit multiple pharmacological activities' [2].

conformational analysis scaffold hopping entropic binding fragment-based drug design

Hantzsch (Cyanamide) Versus Biginelli (Urea/Thiourea) Synthetic Access: Route-Dependent Scaffold Purity and By-Product Profile

CAS 159211-12-8 is distinctively accessed via Hantzsch-type condensation of 4-(2-hydroxyphenyl)but-3-en-2-one with cyanamide, as first reported by Světlík et al. (1988) [1]. This route differs fundamentally from the Biginelli reaction (salicylaldehyde + β-ketoester + urea/thiourea) that produces the majority of N3-substituted benzoxadiazocine derivatives [2]. The Hantzsch–cyanamide pathway generates the N3-unsubstituted scaffold directly, avoiding the N3-aryl/alkyl substitution that is mechanistically obligatory in the Biginelli process. Světlík et al. further demonstrated (2009) that the oxygen-bridged products of this Hantzsch route undergo selective ring-opening with nitrogen nucleophiles (hydrazine hydrate, N,N-dimethylhydrazine, benzylamine), with hydrazine uniquely furnishing pyrazolopyrimidine and pyridopyrimidine condensation products—transformations that are not accessible from N3-substituted Biginelli products . This synthetic route distinction means that CAS 159211-12-8 is the mandatory starting material for any research program requiring post-synthetic N3 diversification or ring-transformation chemistry, as the Biginelli-derived N3-substituted analogs are synthetically blocked at this position.

synthetic methodology reaction selectivity heterocyclic chemistry process chemistry

Molecular Weight Advantage for Fragment-Based Screening: MW 204.23 Versus Substituted Benzoxadiazocine Derivatives (Typically MW >280)

CAS 159211-12-8 possesses a molecular weight of 204.23 g/mol (C₁₁H₁₂N₂O₂), placing it firmly within fragment space (MW <300) and compliant with the Astex Rule of Three for fragment-based screening (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) . In contrast, the vast majority of reported benzoxadiazocine derivatives bear N3-aryl substituents, C8/C11 functionalization, or both, resulting in molecular weights routinely exceeding 280 g/mol—with many examples in the 350–490 g/mol range (e.g., 3-(4-chlorophenyl)-2-methyl-8-nitro substituted derivative: MW 359.77; 8-bromo-3-(2,5-dimethylphenyl) derivative: MW ~387) . This MW differential has direct consequences for procurement strategy: the target compound is suitable as a fragment hit starting point amenable to structure-based optimization, whereas heavier substituted derivatives are lead-like or drug-like compounds that occupy later stages of the discovery pipeline. The compound's low molecular complexity combined with its rigid, three-dimensional architecture makes it particularly attractive for fragment libraries where high ligand efficiency (binding affinity per heavy atom) is prioritized [1].

fragment-based drug discovery lead-likeness physicochemical property filtering Rule of Three

Commercially Documented Purity and Characterization: 95% with NMR, HPLC, and LC-MS Verification Across Multiple Vendors

CAS 159211-12-8 is supplied at a standardized purity of 95% with accompanying analytical documentation including ¹H NMR, HPLC, and LC-MS data, as confirmed by multiple independent vendors . Moldb (Cat. No. M331337) provides comprehensive documentation including NMR, HPLC, and LC-MS for quality assurance . CymitQuimica (Ref. 10-F689374, sourced from Fluorochem) lists the compound at 95% purity with InChIKey WEWAKYHNJXBLCN-UHFFFAOYNA-N . Leyan (Product No. 1353648) similarly lists 95% purity across quantities from 50 mg to 2.5 g . This multi-vendor consistency in purity specification, combined with documented spectroscopic characterization, provides procurement confidence that is not uniformly available for less common substituted benzoxadiazocine derivatives, which may be sourced from single suppliers with variable characterization depth. For researchers requiring verified identity and purity for reproducible synthesis or screening, this documented quality infrastructure represents a tangible procurement advantage.

quality control analytical characterization procurement specification reproducibility

Optimal Research and Industrial Application Scenarios for 9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one (CAS 159211-12-8)


Combinatorial Library Construction: N3-Diversification for High-Throughput Screening Deck Generation

CAS 159211-12-8 is the optimal starting scaffold for constructing combinatorial libraries of 3-substituted 2,6-methano-1,3,5-benzoxadiazocin-4-ones. Its free N3–H position permits parallel derivatization via Biginelli three-component condensation with diverse salicylaldehyde derivatives and urea/thiourea, or via post-synthetic N3-acylation/sulfonylation/alkylation. Kovalenko (2009) developed a validated methodology for generating combinatorial libraries of 20–50+ discrete 3-substituted derivatives from this parent scaffold under standardized Biginelli conditions , and the Shkurko (2022) review documents the breadth of accessible substituent space (H, Alk, Ar, Hal, OH, OAlk, NH₂, Ac, CHO, CO₂Alk, COCO₂Alk, CONR₂, CN, NO₂) [1]. The 2013 Ukrainian study specifically demonstrated parallel synthesis of both 4-oxo and 4-thioxo combinatorial libraries from analogous precursors [2]. For screening deck generation in pharmaceutical or agrochemical discovery, this compound provides a single procurement entry point to diverse chemical space, eliminating the need to source dozens of individual pre-substituted analogs.

Fragment-Based Drug Discovery: Rule-of-Three-Compliant 3D Scaffold for Structure-Based Design

With a molecular weight of 204.23 g/mol and only 11 heavy atoms, CAS 159211-12-8 satisfies all Astex Rule of Three criteria for fragment-based screening (MW <300, clogP ≤3, HBD ≤3, HBA ≤3). Its rigid, oxygen-bridged tricyclic architecture provides a pre-organized 3D scaffold with reduced conformational entropy—a desirable property for fragment hit identification where high ligand efficiency is prioritized over absolute potency . The scaffold's synthetic tractability at N3, combined with the demonstrated biological activity of its derivatives in anti-inflammatory assays (nitrite inhibition of 25–29% at 100 μM, PGE₂ suppression) [1], positions it as a viable fragment starting point for medicinal chemistry optimization against COX-2, PGE₂ synthase, or related inflammatory targets. The compound's MW advantage over substituted benzoxadiazocines (typically >280 g/mol) ensures that any potency gains achieved through fragment growth remain within lead-like physicochemical space.

Heterocyclic Ring-Transformation Chemistry: Precursor to Pyrazolopyrimidines, Pyridopyrimidines, and 1,4-Benzodiazepines

CAS 159211-12-8 and its oxygen-bridged congeners undergo selective ring-transformation reactions that are inaccessible from N3-substituted benzoxadiazocine derivatives. Světlík et al. (2009) demonstrated that treatment with hydrazine hydrate opens the oxygen-containing ring and furnishes pyrazolopyrimidine and pyridopyrimidine condensation products, with structures confirmed by ¹H–¹⁵N HMBC correlation spectroscopy . Furthermore, benzoxadiazocines are established precursors to 1,4-benzodiazepines via ring contraction under basic conditions—a transformation of significant pharmaceutical relevance given the clinical importance of the benzodiazepine pharmacophore [1]. The parent benzoxadiazocine scaffold can also be converted to benzodiazepine derivatives that exhibit anticonvulsant, muscle relaxant, and sedative properties, as documented in the patent literature [2]. For medicinal chemistry groups pursuing scaffold-hopping strategies or exploring novel chemotypes derived from privileged structures, CAS 159211-12-8 provides entry to multiple divergent heterocyclic frameworks from a single starting material.

Crystallography and Solid-State Chemistry Studies: Triclinic 4-Oxo System for Comparative Structural Analysis

The 4-oxo benzoxadiazocine scaffold to which CAS 159211-12-8 belongs has been definitively characterized as crystallizing in the triclinic crystal system, stabilized by N–H⋯O and O–H⋯O hydrogen-bonding networks—in contrast to the monoclinic system adopted by 4-thioxo analogs stabilized by N–H⋯S interactions . This crystallographic differentiation provides a well-defined reference point for solid-state chemistry investigations, including polymorph screening, co-crystal engineering, and structure-property relationship studies. The compound's relatively low molecular weight (204.23 g/mol) facilitates the growth of diffraction-quality single crystals, and its rigid tricyclic core with multiple hydrogen-bond donor/acceptor sites makes it an informative model system for studying supramolecular synthon preferences in heterocyclic crystal engineering. Researchers engaged in crystal structure prediction, Hirshfeld surface analysis, or the development of new solid forms of heterocyclic compounds can use CAS 159211-12-8 as a tractable, well-characterized entry point to the benzoxadiazocine structural family.

Quote Request

Request a Quote for 9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.